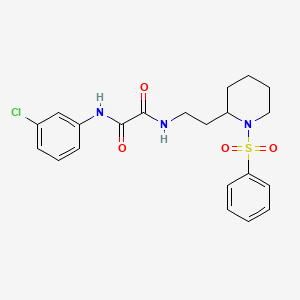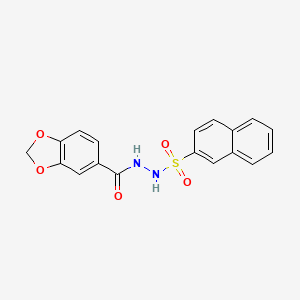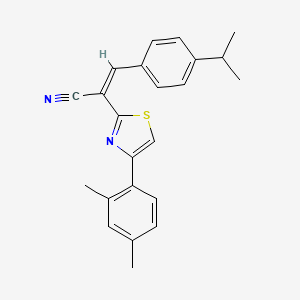![molecular formula C16H22FNO6S B3007199 (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate CAS No. 2068138-14-5](/img/structure/B3007199.png)
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate is a useful research compound. Its molecular formula is C16H22FNO6S and its molecular weight is 375.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystallography and Structural Analysis
Research has explored the structural properties of compounds closely related to (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate. For example, Wood, Brettell, and Lalancette (2007) studied the crystal structure of a related compound, revealing specific intermolecular interactions and geometric configurations (Wood, Brettell, & Lalancette, 2007). Similarly, Yang et al. (2008) examined the crystal structure of an analog compound, providing insights into its conformation and molecular interactions (Yang et al., 2008).
Synthesis and Chemical Transformation
The synthesis and transformation of similar compounds have been a subject of study. Thomas and Vickers (2009) employed stereoselective reactions to create precursors for complex molecules (Thomas & Vickers, 2009). Bülow et al. (2004) used Grignard reagents to synthesize libraries of compounds with structures similar to the queried compound, demonstrating the potential for creating diverse chemical libraries (Bülow, Sinning, Wiborg, & Bols, 2004).
Radiopharmaceutical Applications
Riss et al. (2013) explored the synthesis of radiolabeled compounds structurally related to the queried compound, which can have applications in medical imaging and diagnostics (Riss, Hoehnemann, Piel, & Roesch, 2013).
Potential Pharmacological Applications
Zhang et al. (2006) synthesized and evaluated analogs of the queried compound for their affinity to certain biological transporters, suggesting potential pharmacological applications (Zhang et al., 2006).
作用機序
Target of Action
BETA-CFT sulfate is a derivative of BETA-CFT, which is known to be an antagonist of dopamine transporter proteins (DATs) .
Mode of Action
As an antagonist of DATs, BETA-CFT sulfate likely works by binding to these transporters and inhibiting their function . This inhibition prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. The increased dopamine levels can then bind to and activate dopamine receptors, leading to changes in neuronal signaling .
Biochemical Pathways
The primary biochemical pathway affected by BETA-CFT sulfate is the dopaminergic pathway. By inhibiting DATs, BETA-CFT sulfate affects the reuptake of dopamine, a key neurotransmitter in this pathway. This can lead to changes in the signaling of neurons that use dopamine as a neurotransmitter .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of BETA-CFT sulfate’s action are primarily related to its impact on dopamine signaling. By inhibiting the reuptake of dopamine, BETA-CFT sulfate can increase dopamine signaling, which can have various effects depending on the specific neurons and circuits involved .
Action Environment
The action, efficacy, and stability of BETA-CFT sulfate can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect dopamine signaling could potentially interact with BETA-CFT sulfate, altering its effects . Additionally, factors such as pH and temperature could potentially affect the stability of BETA-CFT sulfate .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2.H2O4S/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;1-5(2,3)4/h3-6,12-15H,7-9H2,1-2H3;(H2,1,2,3,4)/t12-,13+,14+,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXVLCUJZPGAF-PEVLCXCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)







![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)
![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)
![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)


